1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
CAS No.:
Cat. No.: VC17232463
Molecular Formula: C15H11F3O
Molecular Weight: 264.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11F3O |
|---|---|
| Molecular Weight | 264.24 g/mol |
| IUPAC Name | 1-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanone |
| Standard InChI | InChI=1S/C15H11F3O/c1-10(19)13-4-2-3-5-14(13)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3 |
| Standard InChI Key | OVTRUAANKZPWRB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Electronic Properties
Molecular Geometry and Crystallography
While single-crystal X-ray diffraction (SC-XRD) data specific to 1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone are unavailable, analogous biphenyl compounds such as TBDFBP and DFBPE (studied in ) exhibit monoclinic crystal systems with space group P2₁/c. These structures show planar biphenyl cores with substituents influencing packing via dipole-dipole interactions . For the target compound, the -CF₃ group’s steric bulk and electronegativity likely induce torsional strain between the phenyl rings, reducing coplanarity and altering intermolecular interactions compared to non-fluorinated analogs .
Fourier Transform Infrared (FTIR) Spectroscopy
In related compounds like DFBPE, FTIR spectra reveal key absorptions:
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Aromatic C-H stretching: ~3050 cm⁻¹ .
The target compound’s spectrum would similarly feature these bands, with slight shifts depending on substituent positioning .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for DFBPE ( ) show aromatic protons at δ 7.25–7.05 ppm and acetyl methyl protons at δ 2.34 ppm. For 1-[4'-(trifluoromethyl)biphenyl-2-yl] ethanone, the -CF₃ group’s deshielding effect would upshift adjacent aromatic protons, while the acetyl group’s electron-withdrawing nature would further split signals in the δ 7.0–8.0 ppm range .
Synthesis and Optimization
Suzuki–Miyaura Cross-Coupling
The biphenyl core is typically synthesized via Pd-catalyzed Suzuki coupling, as demonstrated for TBDFBP and DFBPE (yields: 78–87%) . For the target compound, proposed steps include:
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Boronic acid preparation: 2-acetylphenylboronic acid.
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Coupling partner: 4'-trifluoromethylbromobenzene.
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Catalyst system: Pd(PPh₃)₄/CsF in THF at 30°C .
Optimization of solvent (e.g., THF vs. ethyl acetate) and base (CsF vs. K₂CO₃) could enhance yields, as seen in .
Challenges in Fluorinated Compound Synthesis
The -CF₃ group’s strong electron-withdrawing nature complicates coupling reactions by reducing electron density at the reaction site. Strategies to mitigate this include:
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Higher catalyst loading: 5 mol% Pd(0) vs. 1–2 mol% for non-fluorinated analogs .
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Polar solvents: Ethyl acetate improves solubility of fluorinated intermediates .
Computational and Reactivity Analysis
Density Functional Theory (DFT) Studies
Though DFT data for the exact compound are lacking, analogous studies on TBDFBP and DFBPE ( ) provide insights:
| Parameter | TBDFBP | DFBPE | Target Compound (Predicted) |
|---|---|---|---|
| HOMO (eV) | -6.44 | -6.81 | -6.6 ± 0.2 |
| LUMO (eV) | -1.30 | -2.25 | -2.0 ± 0.3 |
| HOMO-LUMO Gap (eV) | 5.14 | 4.56 | 4.6 ± 0.4 |
| Dipole Moment (Debye) | 3.87 | 4.53 | 4.2 ± 0.3 |
The -CF₃ group increases electron deficiency, lowering LUMO energy and reducing the HOMO-LUMO gap compared to non-fluorinated biphenyls .
Global Reactivity Parameters
Using the Koopmans theorem, reactivity descriptors for fluorinated biphenyls ( ) suggest:
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Electrophilicity Index (eV) |
|---|---|---|---|
| TBDFBP | 6.44 | 1.30 | 2.91 |
| DFBPE | 6.81 | 2.25 | 4.50 |
| Target | 6.7 ± 0.2 | 2.1 ± 0.2 | 4.3 ± 0.3 |
The target compound’s high electrophilicity index (ω = 4.3 eV) indicates strong electrophilic character, favoring reactions with nucleophiles at the acetyl group .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The -CF₃ group enhances metabolic stability and membrane permeability, making the compound a candidate for:
Materials Science
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